(3-fluorophenyl)methyl methanesulfonate
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Overview
Description
(3-fluorophenyl)methyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 3-fluoro-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 3-fluoro-benzyl ester typically involves the esterification of methanesulfonic acid with 3-fluoro-benzyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or methanesulfonic acid itself, under reflux conditions. The reaction can be represented as follows:
CH3SO3H+C7H7FOH→CH3SO3C7H6F+H2O
Industrial Production Methods: Industrial production of methanesulfonic acid 3-fluoro-benzyl ester may involve continuous flow processes to ensure high yield and purity. The use of methanesulfonic acid as both the reactant and catalyst can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: (3-fluorophenyl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield methanesulfonic acid and 3-fluoro-benzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols, often under mild conditions.
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Hydrolysis: Methanesulfonic acid and 3-fluoro-benzyl alcohol.
Oxidation and Reduction: Depending on the reagents, products can vary widely.
Scientific Research Applications
(3-fluorophenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 3-fluoro-benzyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis, releasing methanesulfonic acid and 3-fluoro-benzyl alcohol. The methanesulfonic acid can act as a strong acid catalyst in various reactions, while the 3-fluoro-benzyl alcohol can participate in further chemical transformations .
Comparison with Similar Compounds
Methanesulfonic Acid Benzyl Ester: Similar structure but lacks the fluorine atom.
Trifluoromethanesulfonic Acid Benzyl Ester: Contains a trifluoromethyl group instead of a methyl group, leading to different reactivity and properties.
Uniqueness: (3-fluorophenyl)methyl methanesulfonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions in biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGPIYKVKXFLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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